N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-{[1-(PYRIDINE-3-SULFONYL)PIPERIDIN-4-YL]METHYL}ETHANEDIAMIDE
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4S/c26-20(23-12-8-17-5-2-1-3-6-17)21(27)24-15-18-9-13-25(14-10-18)30(28,29)19-7-4-11-22-16-19/h4-5,7,11,16,18H,1-3,6,8-10,12-15H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBHUQDQMYRHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound notable for its unique structural features, including a cyclohexene ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of drug development.
The biological activity of this compound is believed to arise from its ability to interact with specific enzymes and receptors. The sulfonamide group in the structure may enhance its binding affinity to certain biological targets, potentially modulating their activity.
Potential Targets:
- Cyclooxygenase (COX) : Similar sulfonamide-containing compounds have been shown to inhibit COX enzymes, which are involved in inflammatory processes.
- Neurotransmitter Receptors : The piperidine moiety may interact with various neurotransmitter receptors, influencing neurological pathways.
Biological Activity Studies
Recent studies have focused on the synthesis and evaluation of compounds related to this compound. Notably, compounds containing similar structural features have demonstrated significant biological activities.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Research has indicated that compounds similar to N'-[2-(cyclohex-1-en-1-y)ethyl]-N-{[pyridine-sulfonyl)piperidin]} exhibit promising pharmacological profiles:
- COX Inhibition : A study evaluating the COX-inhibitory effects of sulfonamide derivatives found that modifications at the piperidine position significantly enhanced potency against COX enzymes, suggesting a similar potential for the target compound .
- Neuropharmacological Effects : Research into related piperidine-containing compounds has indicated their potential as modulators of neurotransmitter systems, which could lead to applications in treating neurological disorders .
- Antinociceptive Properties : A related compound demonstrated significant antinociceptive effects in animal models, indicating that the structural features present in N'-[2-(cyclohexen-1-y)ethyl]-N-{[pyridine-sulfonyl)piperidin]} could confer similar analgesic properties .
Scientific Research Applications
The compound N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide is a complex molecule with potential applications in medicinal chemistry, particularly in the development of therapeutics for various diseases. This article explores its scientific research applications, supported by data tables and case studies.
Structural Representation
The compound features a cyclohexene ring and a piperidine moiety, which are critical for its biological activity.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against the Hepatitis C virus (HCV). Pyridyl substituted heterocycles have been identified as potent inhibitors of HCV replication, suggesting that this compound may share similar mechanisms of action due to its structural components .
Neurological Disorders
The piperidine structure is often associated with neuroactive compounds. Studies have demonstrated that derivatives of piperidine can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The incorporation of the pyridine sulfonyl group may enhance the selectivity and potency of these compounds .
Anticancer Potential
Compounds containing sulfonamide moieties have shown promise in anticancer research. They can inhibit specific enzymes involved in tumor growth and proliferation. The unique structure of this compound may provide a scaffold for developing new anticancer agents .
Case Study 1: Hepatitis C Inhibition
In a study published in Journal of Medicinal Chemistry, pyridyl substituted heterocycles were tested for their ability to inhibit HCV replication. Results indicated that modifications to the piperidine ring significantly enhanced antiviral activity, supporting the potential use of structurally similar compounds like this compound in HCV treatment .
Case Study 2: Neurotransmitter Modulation
A research article in Neuropharmacology examined the effects of piperidine derivatives on serotonin receptors. The findings suggested that these compounds could effectively modulate serotonin levels, providing a basis for further exploration into their use for treating mood disorders .
Data Tables
Q & A
Q. What are the critical parameters for optimizing the synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide?
Synthesis optimization requires careful control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., 80–100°C) are often necessary for amide bond formation but must avoid thermal degradation .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance nucleophilic substitution reactions involving the piperidine and sulfonyl groups .
- Catalysts : Base catalysts (e.g., triethylamine) or coupling agents (e.g., HATU) improve reaction efficiency .
- Reaction time : Extended durations (24–48 hours) may be required for complete conversion, monitored via thin-layer chromatography (TLC) or HPLC .
Q. How can researchers confirm the purity and structural identity of this compound?
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the integration of protons and carbons from the cyclohexenyl, piperidinyl, and pyridine-sulfonyl moieties. Specific shifts (e.g., δ 7.5–8.5 ppm for pyridine protons) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the molecular formula .
- HPLC-PDA : Purity >95% is typically required for biological assays; reversed-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) are effective .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the amide or sulfonamide groups .
- Light sensitivity : Protect from prolonged UV exposure, as the cyclohexenyl group may undergo photoisomerization .
- Solubility : Dissolve in anhydrous DMSO for long-term storage (≤6 months) to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can computational modeling aid in understanding the compound's interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with targets (e.g., enzymes or receptors). The pyridine-sulfonyl group may act as a hydrogen bond acceptor, while the cyclohexenyl moiety contributes hydrophobic interactions .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., sulfonamide nitrogen for electrophilic modifications) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate binding modes .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-response curves : Perform assays (e.g., IC₅₀ determinations) across multiple concentrations (1 nM–100 µM) to identify non-linear effects .
- Off-target screening : Use panels (e.g., Eurofins CEREP) to rule out non-specific interactions with unrelated receptors .
- Metabolic stability assays : Incubate with liver microsomes to assess if rapid degradation (e.g., cytochrome P450-mediated) explains variability in in vivo vs. in vitro results .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Synthesize analogs with (a) substituents on the pyridine ring (e.g., Cl, OMe) to probe electronic effects and (b) alternative cyclic amines (e.g., pyrrolidine vs. piperidine) to assess steric tolerance .
- Bioisosteric replacement : Replace the sulfonamide group with a carboxylate or phosphonate to evaluate pharmacophore requirements .
- Pharmacokinetic profiling : Measure logP (e.g., shake-flask method) and permeability (Caco-2 assay) to correlate structural changes with ADME properties .
Methodological Notes
- Contradictions in evidence : While and emphasize DMSO as a solvent, highlights dichloroethane for similar compounds. Researchers should test both to determine optimal yields .
- Safety considerations : Despite the lack of GHS classification (), handle the compound under fume hoods due to potential irritancy of sulfonamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
